6-(4-Bromo-2-fluorophenyl)-3-pyridinol: Comparative Physicochemical Property Prediction for Solubility and Permeability
Due to the absence of direct comparative data, a class-level inference can be drawn based on the compound's distinct calculated physicochemical profile. Compared to its des-halogen analog 6-phenyl-3-pyridinol (C11H9NO, MW 171.19), 6-(4-bromo-2-fluorophenyl)-3-pyridinol (C11H7BrFNO, MW 268.08) possesses a significantly higher molecular weight and halogen content . The presence of bromine and fluorine markedly increases calculated lipophilicity (cLogP) and topological polar surface area (TPSA) relative to the parent phenyl derivative, parameters that directly influence passive membrane permeability and aqueous solubility [1]. While empirical measurements are required for validation, the substitution pattern predicts altered pharmacokinetic behavior compared to less halogenated 6-aryl-3-pyridinols.
| Evidence Dimension | Calculated Molecular Weight and Halogen Content |
|---|---|
| Target Compound Data | MW 268.08; Contains Br (1) and F (1) |
| Comparator Or Baseline | 6-Phenyl-3-pyridinol: MW 171.19; Halogens: 0 |
| Quantified Difference | ΔMW = +96.89 g/mol; ΔHalogens = +2 atoms |
| Conditions | Calculated values; no empirical ADME data available. |
Why This Matters
Significant differences in molecular weight and halogen content alter the compound's utility in fragment-based screening and as a substrate for late-stage functionalization (e.g., Suzuki coupling).
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability. Adv. Drug Deliv. Rev., 46(1-3), 3-26. View Source
